molecular formula C10H22O B027649 3-Ethyl-2-methyl-2-heptanol CAS No. 19780-59-7

3-Ethyl-2-methyl-2-heptanol

Cat. No.: B027649
CAS No.: 19780-59-7
M. Wt: 158.28 g/mol
InChI Key: IDMQBLFACWMOGD-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-2-heptanol: is an organic compound belonging to the class of alcohols. It is a branched-chain alcohol with the molecular formula C10H22O. This compound is characterized by its unique structure, which includes an ethyl group and a methyl group attached to the second carbon of a heptanol chain. It is a colorless liquid with a mild odor and is used in various industrial and research applications.

Scientific Research Applications

3-Ethyl-2-methyl-2-heptanol has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and pathways.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model substrate for investigating the specificity and activity of alcohol dehydrogenases.

    Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate. It is explored for its role in the synthesis of bioactive molecules and drug candidates.

    Industry: The compound is used in the production of fragrances and flavors. Its pleasant odor makes it suitable for use in perfumes and cosmetic products.

Mechanism of Action

The mechanism of action of alcohols typically involves the hydroxyl group. The oxygen atom is more electronegative than the hydrogen atom, making the hydroxyl group polar. This polarity allows alcohols to form hydrogen bonds with other molecules, influencing their physical and chemical properties .

Safety and Hazards

3-Ethyl-2-methyl-2-heptanol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-methyl-2-heptanol can be achieved through several methods:

  • Grignard Reaction: : One common method involves the reaction of 3-ethyl-2-methyl-2-heptanone with a Grignard reagent such as methylmagnesium bromide. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere.

    [ \text{3-ethyl-2-methyl-2-heptanone} + \text{CH}_3\text{MgBr} \rightarrow \text{this compound} ]

  • Hydroboration-Oxidation: : Another method involves the hydroboration of 3-ethyl-2-methyl-1-heptene followed by oxidation. This reaction proceeds via the addition of borane to the double bond, followed by oxidation with hydrogen peroxide in the presence of a base.

    [ \text{3-ethyl-2-methyl-1-heptene} + \text{BH}_3 \rightarrow \text{3-ethyl-2-methyl-2-heptylborane} ] [ \text{3-ethyl-2-methyl-2-heptylborane} + \text{H}_2\text{O}_2/\text{NaOH} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3-ethyl-2-methyl-2-heptanone. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 3-Ethyl-2-methyl-2-heptanol can undergo oxidation to form 3-ethyl-2-methyl-2-heptanone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    [ \text{this compound} + \text{KMnO}_4 \rightarrow \text{3-ethyl-2-methyl-2-heptanone} ]

  • Reduction: : The compound can be reduced to form the corresponding alkane, 3-ethyl-2-methylheptane, using reducing agents such as lithium aluminum hydride.

    [ \text{this compound} + \text{LiAlH}_4 \rightarrow \text{3-ethyl-2-methylheptane} ]

  • Substitution: : this compound can undergo substitution reactions with halogenating agents to form alkyl halides.

    [ \text{this compound} + \text{HCl} \rightarrow \text{3-ethyl-2-methyl-2-heptyl chloride} ]

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydrochloric acid, thionyl chloride, room temperature or elevated temperatures.

Major Products Formed

    Oxidation: 3-ethyl-2-methyl-2-heptanone

    Reduction: 3-ethyl-2-methylheptane

    Substitution: 3-ethyl-2-methyl-2-heptyl chloride

Comparison with Similar Compounds

3-Ethyl-2-methyl-2-heptanol can be compared with other similar compounds to highlight its uniqueness:

    3-Ethyl-2-methyl-1-heptanol: This isomer differs in the position of the hydroxyl group. It has different physical and chemical properties, such as boiling point and reactivity.

    2-Ethyl-3-methyl-2-heptanol: Another isomer with a different arrangement of the ethyl and methyl groups. This compound exhibits distinct reactivity and applications.

    3-Ethyl-2-methyl-2-hexanol: A shorter chain analog with similar functional groups. It has different solubility and volatility characteristics.

The uniqueness of this compound lies in its specific structure, which influences its reactivity, physical properties, and applications in various fields.

Properties

IUPAC Name

3-ethyl-2-methylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-7-8-9(6-2)10(3,4)11/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMQBLFACWMOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338219
Record name 3-Ethyl-2-methyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-59-7
Record name 3-Ethyl-2-methyl-2-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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